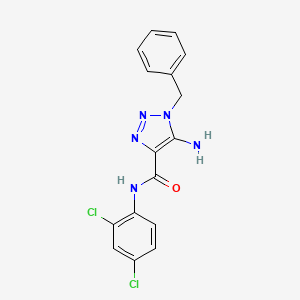
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride, also known as ADX-71441, is a novel compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. This compound belongs to the class of GABA-B receptor positive allosteric modulators, which have been shown to have anxiolytic, anticonvulsant, and analgesic effects.
Wirkmechanismus
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride acts as a positive allosteric modulator of GABA-B receptors, which are metabotropic receptors that are widely distributed throughout the brain and spinal cord. GABA-B receptors are activated by the neurotransmitter GABA, which inhibits neurotransmitter release and neuronal excitability. This compound enhances the activity of GABA-B receptors by increasing the affinity of the receptor for GABA, which results in increased inhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects in preclinical studies. These effects are believed to be mediated through the positive modulation of GABA-B receptors. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has several advantages for lab experiments. It has a high selectivity for GABA-B receptors, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited stability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for the study of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride. One potential application is in the treatment of anxiety and depression, which are common neurological disorders that are often treated with benzodiazepines and selective serotonin reuptake inhibitors (SSRIs). This compound may offer an alternative treatment option with fewer side effects. Another potential application is in the treatment of epilepsy, which is a neurological disorder characterized by recurrent seizures. This compound has been shown to have anticonvulsant effects in preclinical studies and may offer a new treatment option for epilepsy. Finally, this compound may have potential applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia, where it has been shown to improve cognitive function in animal models.
Synthesemethoden
The synthesis of (3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride was first reported by Adxneurosciences, a French biopharmaceutical company, in 2014. The synthesis involves the reaction of 4-bromo-2,2-dimethyloxolane with ammonia, followed by the addition of sodium cyanoborohydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain this compound in its hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Amino-2,2-dimethyloxolan-3-ol;hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as anticonvulsant and analgesic effects. These effects are believed to be mediated through the positive modulation of GABA-B receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Eigenschaften
IUPAC Name |
(3S,4R)-4-amino-2,2-dimethyloxolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2)5(8)4(7)3-9-6;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBEOAPEUGADX-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)N)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

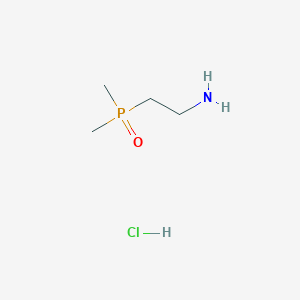
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)
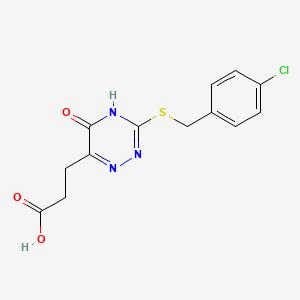

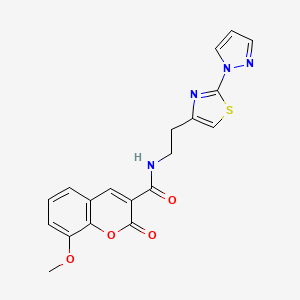
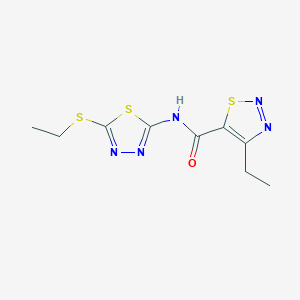
![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)
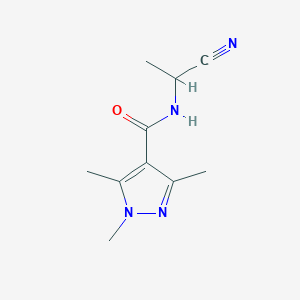
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)
